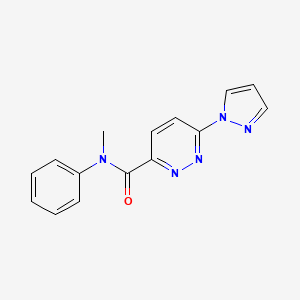

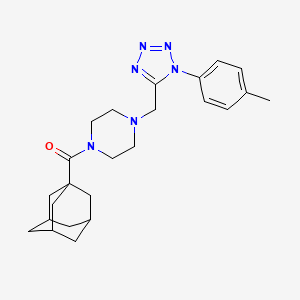

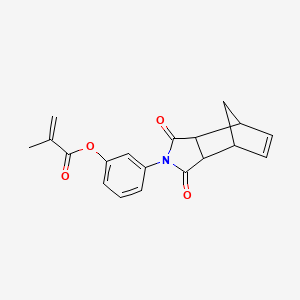

(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a novel molecule that appears to be related to a class of compounds that combine adamantane and piperazine structures. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with adamantane and piperazine moieties, which are of interest due to their potential pharmacological properties.

Synthesis Analysis

In the second paper, a series of novel adamantane-tetrahydropyrimidine hybrids were synthesized through the reaction of 1-aryl-3-(alkyl/aralkyl/aryl)aminoprop-2-en-1-ones, 1-adamantanamine, and formaldehyde under thermal conditions . The synthesis process involved the formation of these hybrids by combining different substituents, which suggests that the synthesis of the compound might also involve a similar strategy of combining adamantane with other functional groups to achieve the desired chemical structure.

Molecular Structure Analysis

The stereochemistry of the synthesized compounds in the second paper was confirmed by X-ray crystallographic studies . This technique could also be applied to determine the molecular structure of the compound , ensuring the correct stereochemistry of the (3r,5r,7r)-adamantan-1-yl moiety and the overall 3D conformation of the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone". However, based on the related compounds, it can be inferred that the molecule might undergo reactions typical of adamantane derivatives, such as substitutions at the adamantyl position, and reactions involving the piperazine and tetrazole rings, which are known to participate in various chemical transformations .

Physical and Chemical Properties Analysis

The first paper provides insights into the physical and chemical properties of a similar compound, where quantum chemical calculations were used to determine energy, geometrical structure, and vibrational wavenumbers . The compound exhibited small differences between observed and scaled wavenumbers, suggesting a stable structure. The electric dipole moment, polarizability, and first static hyperpolarizability were also investigated, which are important parameters in understanding the reactivity and interaction of the molecule with biological targets . These methods and findings could be relevant to the analysis of the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

- Novel Tetrahydropyrimidine–Adamantane Hybrids : A series of novel adamantane–tetrahydropyrimidine hybrids were synthesized and evaluated for their anti-inflammatory activities. Compounds demonstrated excellent and promising anti-inflammatory activities, highlighting the potential therapeutic applications of adamantane derivatives in inflammation-related conditions (Kalita et al., 2015).

Antimicrobial Applications

- Pyridine Derivatives : New pyridine derivatives were synthesized and exhibited variable and modest antimicrobial activity against strains of bacteria and fungi, indicating the potential use of adamantane derivatives as antimicrobial agents (Patel et al., 2011).

Pharmacological Stability and Reactivity

- Triazole Derivative Reactivity : Investigation into the reactivity properties and adsorption behavior of a triazole derivative revealed important indicators of stability for pharmaceutical purposes, suggesting adamantane derivatives could have stable and effective applications in drug development (Al-Ghulikah et al., 2021).

Antitumor and Antiproliferative Activities

- Antitumor Imidazotetrazines : The synthesis and evaluation of adamantane-derived imidazotetrazines showed curative activity against leukemia, indicating the potential of adamantane derivatives as antitumor agents (Stevens et al., 1984).

- Novel 4-Arylmethyl Derivatives : Synthesis and evaluation of novel 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and related derivatives demonstrated significant anti-proliferative activity against human tumor cell lines, further underscoring the potential of adamantane derivatives in cancer therapy (Al-Mutairi et al., 2019).

Cannabimimetic Drugs of Abuse

- Adamantane-derived Indoles : The pharmacological evaluation of adamantane-derived indoles identified as cannabimimetic drugs of abuse demonstrated potent agonist profiles at cannabinoid receptors, indicating the diverse pharmacological activities and potential misuse of adamantane derivatives (Banister et al., 2013).

Eigenschaften

IUPAC Name |

1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMYAKBPVHMUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)

![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)

![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)

![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)